

Application Notes: 2,6-Dimethylquinoline-4-carboxylic Acid in Medicinal Chemistry

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Compound of Interest

Compound Name: 2,6-Dimethylquinoline-4-carboxylic acid

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Introduction

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] This heterocyclic motif is integral to the development of novel therapeutic agents, with applications spanning antimicrobial, antiviral, anticancer, and anti-inflammatory domains.[1][3] **2,6-Dimethylquinoline-4-carboxylic acid**, a specific derivative, serves as a valuable building block and a lead compound for the design and synthesis of new potential drugs. These notes will detail its synthesis, diverse applications, and the experimental protocols used to evaluate its biological efficacy.

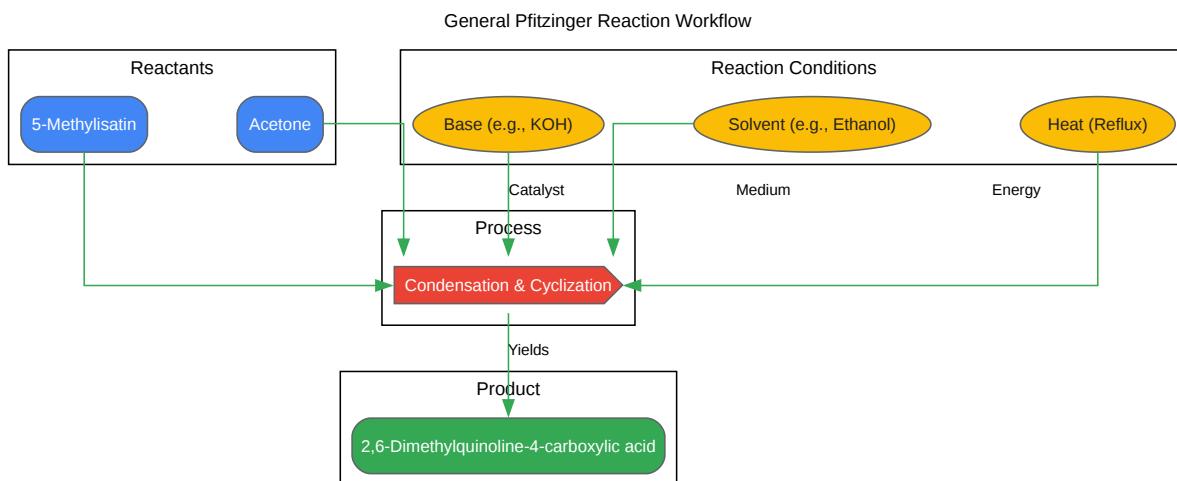
Synthesis of 2,6-Dimethylquinoline-4-carboxylic Acid

The synthesis of **2,6-dimethylquinoline-4-carboxylic acid** and its analogs is commonly achieved through well-established condensation reactions, primarily the Pfitzinger and Doebner reactions.

- Pfitzinger Reaction: This method involves the condensation of an isatin (or a substituted isatin) with a carbonyl compound containing an α -methylene group, in the presence of a base.[4] For **2,6-dimethylquinoline-4-carboxylic acid**, 5-methylisatin would be reacted with acetone. The reaction is typically carried out under reflux conditions.[5]

- Doebner Reaction: This is a three-component reaction involving an aromatic amine, an aldehyde, and pyruvic acid. For the target molecule, p-toluidine (4-methylaniline) would be reacted with acetaldehyde and pyruvic acid.

These classical methods have been optimized using various catalysts, solvents, and energy sources like microwave irradiation to improve yields and reduce reaction times, aligning with the principles of green chemistry.[1]



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Caption: General workflow for the Pfitzinger synthesis.

Medicinal Chemistry Applications

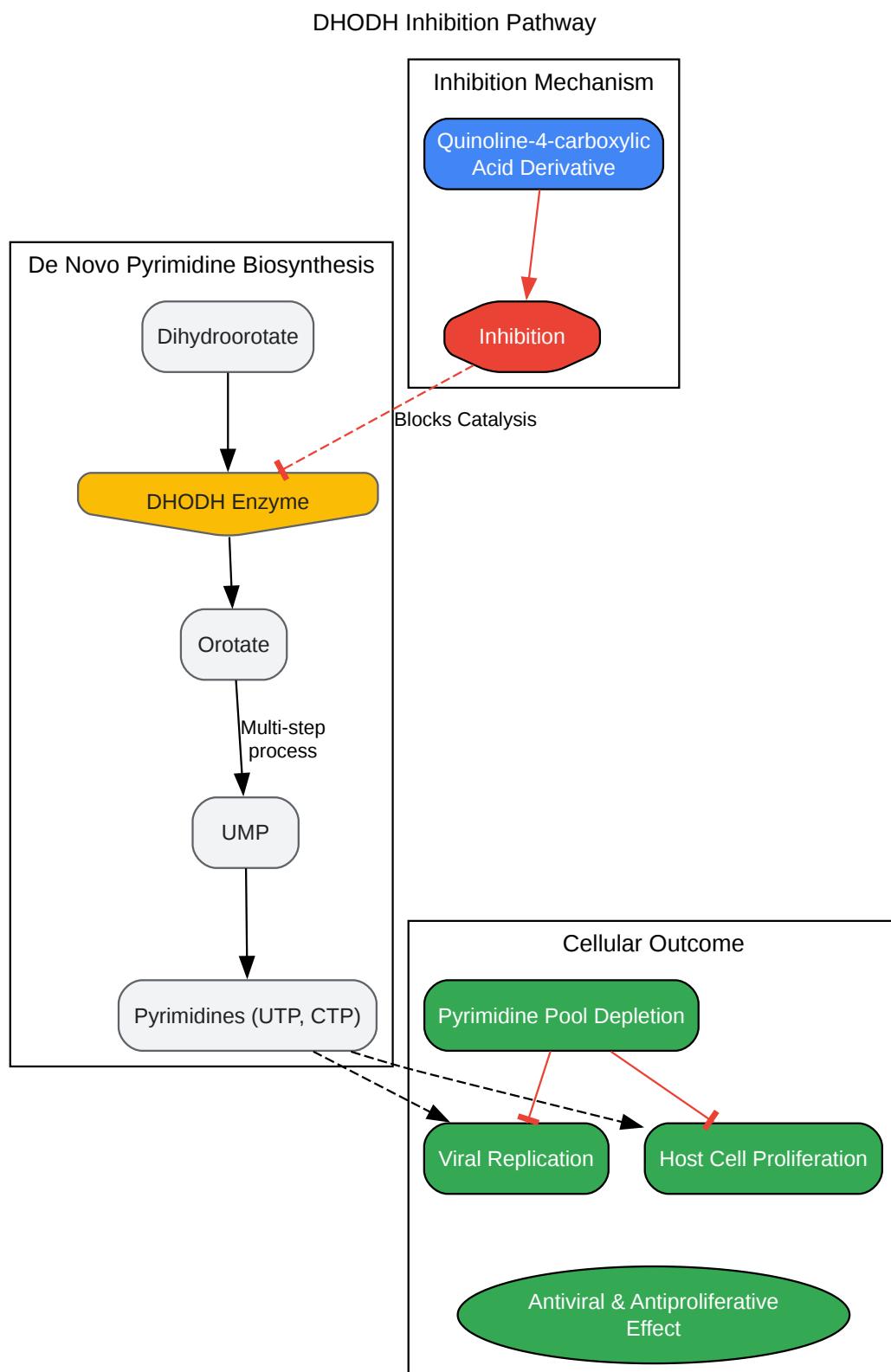
Derivatives of the quinoline-4-carboxylic acid scaffold have been extensively explored for various therapeutic purposes.

Antiviral Activity

Quinoline-4-carboxylic acid derivatives have emerged as potent broad-spectrum antiviral agents.^{[6][7]} Their primary mechanism of action involves the inhibition of host-cell enzymes that are essential for viral replication, a strategy that can potentially circumvent the development of drug resistance often seen with drugs targeting viral proteins.^[6]

Mechanism of Action: DHODH Inhibition

A key target for this class of compounds is the human dihydroorotate dehydrogenase (DHODH) enzyme.^{[4][6]} DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is required for the proliferation of rapidly dividing cells and the replication of various RNA and DNA viruses.^{[4][8]} By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, thereby halting viral replication.^{[4][8]} The carboxylate group of the quinoline scaffold is vital for this activity, as it typically forms a salt bridge with a key arginine residue (R136) in the DHODH active site.^[4]



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Caption: Mechanism of antiviral action via DHODH inhibition.

Quantitative Data: Antiviral and DHODH Inhibitory Activity

The following table summarizes the activity of representative quinoline-4-carboxylic acid analogs.

Compound	Target	IC50 / EC50	Cell Line / Virus	Reference
C44	Human DHODH	IC50: 1.0 nM	-	[6]
VSV Replication	EC50: 2.0 nM	-	[6]	
WSN-Influenza Replication	EC50: 41 nM	-	[6]	
Analog 41	Human DHODH	IC50: 9.71 ± 1.4 nM	-	[4]
Analog 43	Human DHODH	IC50: 26.2 ± 1.8 nM	-	[4]
Analog 46	Human DHODH	IC50: 28.3 ± 3.3 nM	-	[4]
Lead Compound 3	Human DHODH	IC50: 250 ± 110 nM	-	[4]

Anticancer Activity

The same DHODH inhibitory mechanism that confers antiviral activity also makes these compounds promising for cancer therapy, as cancer cells rely heavily on de novo pyrimidine synthesis for their rapid proliferation.[4] Beyond DHODH, derivatives of the 2-phenylquinoline-4-carboxylic acid scaffold have been developed as inhibitors of other key anticancer targets, including histone deacetylases (HDACs) and sirtuins (SIRTs).

- **HDAC Inhibition:** Certain derivatives have shown selective inhibition of HDAC3, an enzyme often overexpressed in cancers.[9] Inhibition of HDACs can lead to cell cycle arrest and apoptosis in cancer cells.[9]

- SIRT3 Inhibition: A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were identified as potent and selective inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer metabolism.[10][11]

Quantitative Data: Anticancer and Enzyme Inhibitory Activity

Compound	Target	IC50	Cell Line	Reference
D28	HDAC3	24.45 μ M	-	[9]
HDAC1, 2, 6	No inhibition	-	[9]	
D29	HDAC3	0.477 μ M	-	[9]
HDAC1	32.59 μ M	-	[9]	
HDAC2	183.5 μ M	-	[9]	
P6	SIRT3	7.2 μ M	-	[10][11]
SIRT1	32.6 μ M	-	[10][11]	
SIRT2	33.5 μ M	-	[10][11]	
Analog 29	HCT-116 Proliferation	Potent	HCT-116	[4]
MIA PaCa-2 Proliferation	Potent	MIA PaCa-2	[4]	
Compound 66	MCF-7 Proliferation	0.019-0.042 μ M	MCF-7	[12]

Antimicrobial and Antileishmanial Activity

Various quinoline-4-carboxylic acid derivatives have demonstrated significant inhibitory effects against pathogenic bacterial and fungal strains.[3][5] Their antimicrobial activity is often comparable to or better than standard reference drugs.[5] Furthermore, the scaffold has been identified as a promising basis for developing novel agents against *Leishmania donovani*, the parasite responsible for visceral leishmaniasis.[13][14] In silico studies have identified

Leishmania N-myristoyltransferase (NMT) as a likely molecular target for these compounds.[\[13\]](#) [\[14\]](#)

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of these compounds.

Protocol 1: General Synthesis via Pfitzinger Reaction

This protocol describes a general method for synthesizing 2-arylquinoline-4-carboxylic acids.

- Reactant Preparation: Dissolve the appropriately substituted isatin (1 mmol) and an α -methyl ketone (1.2 mmol) in ethanol.
- Reaction Initiation: Add a solution of potassium hydroxide (3 mmol) in water to the mixture.
- Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[\[1\]](#)
- Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water.
- Acidification: Acidify the solution with dilute hydrochloric acid (HCl) to precipitate the carboxylic acid product.
- Purification: Collect the solid precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.[\[14\]](#)

Protocol 2: DHODH Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DHODH.

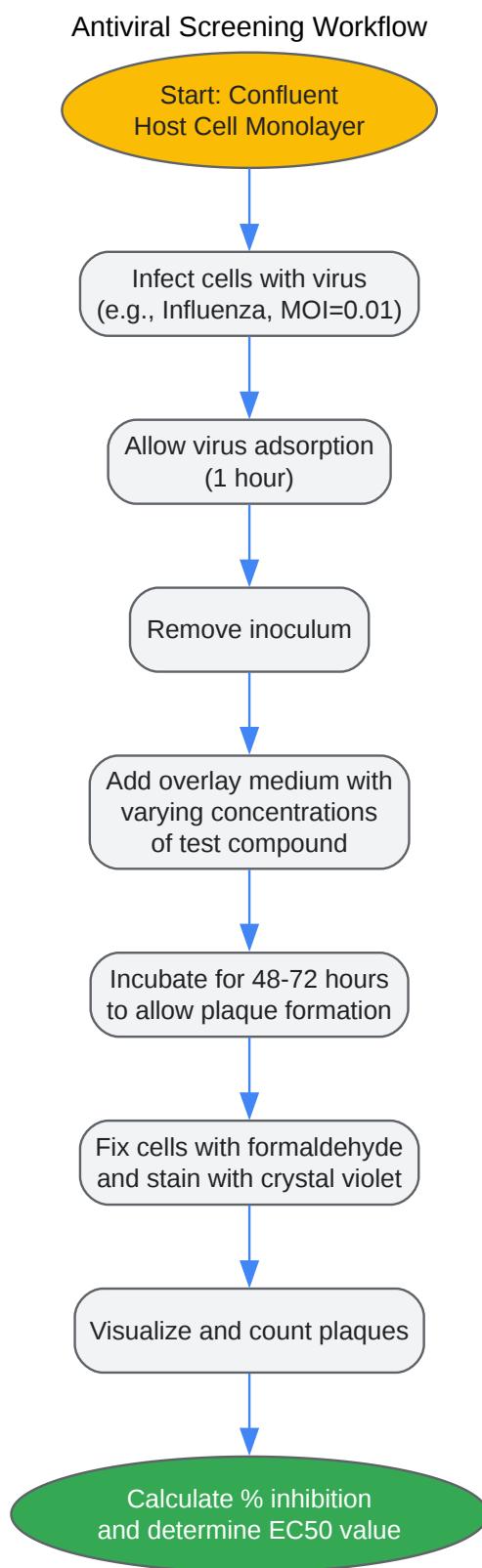
- Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, detergent (e.g., Triton X-100), and Coenzyme Q.
- Enzyme and Substrate: Add recombinant human DHODH enzyme to the buffer. The reaction is initiated by adding the substrate, dihydroorotate.

- Inhibitor Addition: Add varying concentrations of the test compound (e.g., **2,6-dimethylquinoline-4-carboxylic acid** derivative) to the reaction wells. Use a known inhibitor like brequinar as a positive control and DMSO as a negative control.
- Detection: The conversion of dihydroorotate to orotate is coupled to the reduction of a probe (e.g., DCIP), which can be measured spectrophotometrically by the decrease in absorbance at a specific wavelength (e.g., 600 nm).
- Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[\[4\]](#)

Protocol 3: In Vitro Antiviral Plaque Assay

This assay measures the ability of a compound to inhibit virus replication.

- Cell Seeding: Seed host cells (e.g., MDCK for influenza) in 6-well plates and grow to confluence.
- Infection: Infect the cell monolayers with a known multiplicity of infection (MOI) of the virus (e.g., 0.01 MOI of Influenza A/WSN/1933).[\[8\]](#)
- Treatment: After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium (e.g., agarose) containing various concentrations of the test compound.
- Incubation: Incubate the plates for 48-72 hours to allow for plaque formation.
- Visualization: Fix the cells with formaldehyde and stain with crystal violet to visualize the plaques (zones of cell death).
- Quantification: Count the number of plaques in each well. The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.[\[8\]](#)



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Caption: Experimental workflow for an antiviral plaque assay.

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